molecular formula C9H5ClN6 B15315027 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15315027
M. Wt: 232.63 g/mol
InChI Key: QZGVREHUUDMCOB-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining pyrimidine and pyrazolo[3,4-d]pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of carbonyl compounds using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce an aldehyde group .

Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps include converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride: Used for chlorination of carbonyl compounds.

    Potassium Osmate Hydrate and Sodium Periodate: Employed for oxidation reactions.

    Palladium Catalysts: Utilized in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is associated with the upregulation of proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its combined pyrimidine and pyrazolo[3,4-d]pyrimidine structure, which enhances its potential as a multi-targeted kinase inhibitor. This structural uniqueness allows for diverse biological activities and makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H5ClN6

Molecular Weight

232.63 g/mol

IUPAC Name

4-chloro-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H5ClN6/c10-7-6-4-15-16(8(6)14-5-13-7)9-11-2-1-3-12-9/h1-5H

InChI Key

QZGVREHUUDMCOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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